

Application Note: LC-MS/MS Analysis of Leucomalachite Green in Aquaculture Water

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Compound of Interest		
Compound Name:	Leucomalachite green	
Cat. No.:	B1674806	Get Quote

Introduction Malachite green (MG) is a synthetic dye effective against fungal and parasitic infections in fish and fish eggs.[1][2][3] However, due to its potential carcinogenicity and toxicity, its use in aquaculture for food-producing animals has been banned in many countries, including the United States, Canada, and the European Union.[1][2] In fish, MG is metabolized into its major, colorless metabolite, **leucomalachite green** (LMG), which can persist in tissues for extended periods. The monitoring of both MG and LMG in aquaculture environments is therefore critical for food safety and regulatory compliance.

This application note details a sensitive and robust method for the quantification of **leucomalachite green** in aquaculture water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid and selective analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high sensitivity and specificity, meeting the stringent requirements for trace-level contaminant analysis.

Experimental Protocols Materials and Reagents

- Standards: Leucomalachite green (LMG) certified standard, Leucomalachite green-d6 (LMG-d6) internal standard.
- Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.



- Reagents: Formic acid (ACS grade, ~99%), Ammonium acetate, Hydroxylamine hydrochloride.
- Solid-Phase Extraction (SPE): Strong cation-exchange (SCX) cartridges (e.g., 500 mg, 3 mL).

Standard Solution Preparation

- Stock Solutions (100 µg/mL): Prepare individual stock solutions of LMG and LMG-d6 in acetonitrile. Store at -20°C in amber vials to protect from light.
- Intermediate Solutions (1 μ g/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to create intermediate working solutions.
- Calibration Standards (0.2 10 μg/L): Prepare a series of calibration standards by spiking appropriate volumes of the LMG intermediate solution into blank water (previously tested to be free of analytes). Also, spike each standard with the LMG-d6 internal standard to a final concentration of 5 μg/L.

Sample Preparation: Solid-Phase Extraction (SPE)

- Sample Collection: Collect 100 mL of aquaculture water in a clean glass bottle.
- Fortification: Spike the water sample with the LMG-d6 internal standard solution.
- SPE Cartridge Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of purified water.
- Sample Loading: Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.
- Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.
- Elution: Elute the LMG and LMG-d6 from the cartridge using 10 mL of a 95:5 (v/v) acetonitrile/ammonium hydroxide solution.



Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in exactly 1 mL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex the sample for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.25 mL/min
Injection Volume	10 μL
Column Temp.	40°C

| Gradient | 30% B to 100% B over 7 min, hold for 3 min, return to initial conditions |

Mass Spectrometer (MS/MS) System

Parameter	Condition
Ion Source	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	4.0 kV
Source Temp.	350°C
Collision Gas	Argon

| Scan Mode | Multiple Reaction Monitoring (MRM) |



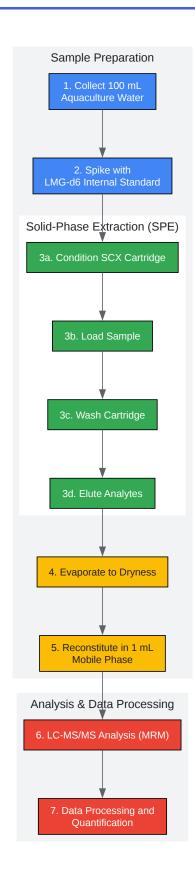
MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
LMG (Quantifier)	331.0	239.4	30
LMG (Qualifier)	331.0	315.6	30

| LMG-d6 (IS) | 337.0 | 244.4 | 30 |

Workflow Diagram





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Caption: Experimental workflow for LMG analysis in water.



Results and Discussion

The described method demonstrates excellent performance for the determination of LMG in aquaculture water. The use of an isotopically labeled internal standard (LMG-d6) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.

Method Performance Summary The following table summarizes the typical quantitative performance of the method, compiled from established procedures.

Parameter	Performance Characteristic
Linearity Range	0.2 - 10 μg/L
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.001 ng/L to 0.1 ng/g
Limit of Quantification (LOQ)	0.3 ng/g to 0.5 ng/g
Recovery	93.6% - 107.5%
Precision (%RSD)	< 10%

The method achieves a low limit of detection, well below the minimum required performance limits (MRPL) set by regulatory bodies for banned substances in food products. The calibration curve shows excellent linearity across the specified concentration range. Recovery studies performed on spiked blank water samples consistently fall within the acceptable range of 80-120%, indicating the efficiency of the SPE procedure.

Conclusion

This application note provides a complete and validated protocol for the sensitive and selective quantification of **leucomalachite green** in aquaculture water by LC-MS/MS. The method is robust, reliable, and suitable for routine monitoring to ensure regulatory compliance and safeguard consumer health. The combination of solid-phase extraction for sample preparation and tandem mass spectrometry for detection provides the high degree of certainty required for trace-level analysis of prohibited substances.



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References

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